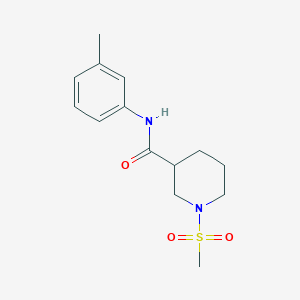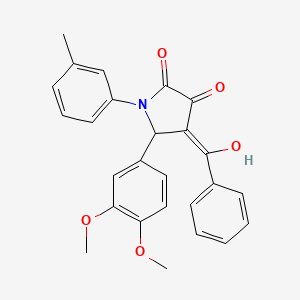
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide involves multi-step reactions, including alkylations and cyclization under acidic or basic conditions to produce derivatives with potential biological activities (El-Essawy & Rady, 2011). These processes underscore the complexity and versatility of synthesizing such compounds.
Molecular Structure Analysis
Research on similar compounds has elucidated crystal and molecular structures, revealing insights into their geometry and electron density. For example, the study of dimethylisothiazolopyridine derivatives has shown that these compounds can exist in different tautomeric forms in the crystalline state, highlighting the significance of molecular structure analysis in understanding the properties and reactivity of such compounds (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The reactivity of compounds similar to N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide has been explored in various chemical reactions, including oxidative coupling and cyclization reactions. These studies demonstrate the potential of these compounds to undergo transformations leading to new structures with varied biological activities (Zhou et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application of these compounds. The detailed analysis of crystal structures and intermolecular interactions, including hydrogen bonding and π-π interactions, provides valuable information on the stability and solubility of these compounds (Saeed et al., 2020).
Applications De Recherche Scientifique
Antiprotozoal Agents
Research has identified derivatives similar to the specified compound as potent antiprotozoal agents. For instance, compounds synthesized with modifications on imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential as therapeutic agents against diseases like sleeping sickness and malaria (Ismail et al., 2004).
Antimycobacterial Activity
Several studies have focused on the antimycobacterial activity of imidazo[1,2-a]pyridine derivatives. These compounds exhibit potent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. The design and synthesis of new derivatives with varied linkers based on imidazo[1,2-a]pyridine-3-carboxamides have shown considerable activity, highlighting their potential as new antitubercular agents (Wu et al., 2016).
Synthesis and Chemical Modifications
Research into the synthesis and chemical modifications of compounds structurally related to the specified compound has provided insights into their potential applications. Studies have described the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine, exploring their chemical behavior and potential applications in medicinal chemistry (El-Essawy & Rady, 2011).
Photophysical Properties
The investigation of photophysical properties of related compounds, such as 2-azaindolizines, has been conducted to understand their fluorescent characteristics for potential applications in bioimaging and sensing. The synthesis of these compounds through iodine-mediated oxidative desulfurization has been explored, demonstrating their utility in developing fluorescent probes (Shibahara et al., 2006).
Propriétés
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-5-(imidazol-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-11-7-12(2)20(15(21)8-11)18-16(22)14-4-3-13(23-14)9-19-6-5-17-10-19/h3-8,10H,9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKHOCJPUFZVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC=C(O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)
![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)
![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)


![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)
![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)
![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)